2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide
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Overview
Description
(S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an amino group, a dichlorobenzyl group, and a propanamide backbone, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide typically involves the reaction of 2,6-dichlorobenzylamine with (S)-2-aminopropanoic acid under specific conditions. The reaction is often carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to benzylamine derivatives.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptor sites, modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzylamine: Shares the dichlorobenzyl group but lacks the propanamide backbone.
2,6-Dichlorobenzyl alcohol: Contains the dichlorobenzyl group with an alcohol functional group instead of an amide.
2,6-Dichlorobenzamide: Similar structure but with different substituents on the benzyl ring.
Uniqueness
(S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide is unique due to its combination of an amino group, dichlorobenzyl group, and propanamide backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C10H12Cl2N2O |
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Molecular Weight |
247.12 g/mol |
IUPAC Name |
2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15) |
InChI Key |
SPZQNFUOKDYFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=C(C=CC=C1Cl)Cl)N |
Origin of Product |
United States |
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